2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile
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Overview
Description
2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 6th position and a nitrile group at the acetonitrile moiety makes this compound unique. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
The primary target of 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory activity against this bacterium
Biochemical Pathways
Benzothiazole derivatives are known to interfere with a variety of biochemical pathways in bacteria, leading to their death or growth inhibition .
Result of Action
The primary result of the action of this compound is the inhibition of Mycobacterium tuberculosis growth
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 6-bromobenzaldehyde, followed by cyclization and subsequent nitrile formation. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic compounds
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and various heterocyclic compounds .
Scientific Research Applications
2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-cancer, anti-bacterial, and anti-inflammatory agents.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Material Science: It is used in the synthesis of fluorescent dyes and electroluminescent materials.
Agriculture: The compound is explored for its potential as a pesticide and plant growth regulator
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-1,3-benzothiazol-2-yl)acetonitrile
- 2-(6-fluoro-1,3-benzothiazol-2-yl)acetonitrile
- 2-(6-methyl-1,3-benzothiazol-2-yl)acetonitrile
Uniqueness
The presence of the bromine atom at the 6th position in 2-(6-bromo-1,3-benzothiazol-2-yl)acetonitrile imparts unique chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s interaction with biological targets and its overall stability .
Properties
CAS No. |
654063-32-8 |
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Molecular Formula |
C9H5BrN2S |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
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